![molecular formula C8H12N2O B1425853 2-(2-Methoxypyridin-3-YL)ethanamine CAS No. 910387-02-9](/img/structure/B1425853.png)
2-(2-Methoxypyridin-3-YL)ethanamine
Overview
Description
2-(2-Methoxypyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 g/mol . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for 2-(2-Methoxypyridin-3-YL)ethanamine is 1S/C8H12N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4-5,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Methoxypyridin-3-YL)ethanamine has a molecular weight of 152.19 g/mol . It is typically in liquid form . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 254.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm3, a polar surface area of 48 Å2, and a polarizability of 17.5±0.5 10-24 cm3 .Scientific Research Applications
Catalysis in Methoxycarbonylation Reactions
2-(2-Methoxypyridin-3-YL)ethanamine has been utilized in the synthesis of Palladium(II) complexes, which act as catalysts in methoxycarbonylation reactions of olefins. These reactions result in the production of linear and branched esters, with the catalytic behavior influenced by both the complex structure and the chain length of the olefins (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Ethylene Oligomerization Studies
The compound is also involved in ethylene oligomerization studies using nickel(II) complexes. This research revealed that activation of these complexes produces active ethylene oligomerization catalysts, predominantly yielding ethylene dimers, along with trimmers and tetramers (Nyamato, Ojwach, & Akerman, 2016).
DNA Binding and Cytotoxicity Studies
Another important application of this chemical is in the study of DNA binding and nuclease activity. Cu(II) complexes of ligands that include 2-(2-Methoxypyridin-3-YL)ethanamine have shown significant DNA binding propensity and have been studied for their potential nuclease activity and cytotoxic effects on cancer cell lines (Kumar et al., 2012).
Antimicrobial and Antidiabetic Studies
Moreover, derivatives of 2-(2-Methoxypyridin-3-YL)ethanamine have been investigated for their antimicrobial and antidiabetic properties. This includes studies on their inhibition of bacterial growth and α-amylase, showing promising results in these fields (S. G et al., 2023).
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIYZBGQBGXCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-3-pyridinyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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